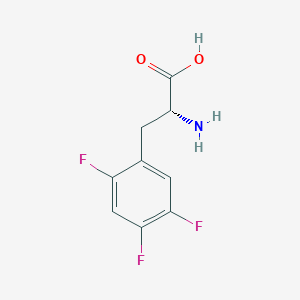

(R)-2,4,5-Trifluorophenylalanine

Description

Significance in Pharmaceutical and Biochemical Research

The primary significance of (R)-2,4,5-Trifluorophenylalanine in pharmaceutical research lies in its role as a key intermediate for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. beilstein-journals.orgnih.gov These drugs, known as gliptins, are a class of oral hypoglycemics used for the treatment of type 2 diabetes. beilstein-journals.orgnih.gov The incorporation of the this compound moiety is a crucial structural feature of the blockbuster antidiabetic drug sitagliptin (B1680988), as well as other gliptins like evogliptin (B1263388) and retagliptin. beilstein-journals.orgnih.govresearchgate.net The fluorine atoms on the phenyl ring can enhance the metabolic stability and binding affinity of the drug to its target enzyme, DPP-4. chemimpex.comchemimpex.com By inhibiting DPP-4, these drugs prevent the breakdown of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and lowers blood glucose levels. nih.gov

In biochemical research, this specialized amino acid is utilized to probe protein-protein interactions and enzyme mechanisms. chemimpex.comchemimpex.com The introduction of fluorinated amino acids into peptides and proteins allows researchers to study the effects of fluorine's unique properties, such as its high electronegativity and ability to form strong C-F bonds, on protein structure, folding, and function. chemimpex.comchemimpex.com This provides valuable insights into metabolic pathways and can aid in the identification of new therapeutic targets. chemimpex.com

Role as a Specialized Amino Acid Derivative in Advanced Chemical Biology

As a specialized amino acid derivative, this compound plays a vital role in the field of advanced chemical biology. Its incorporation into peptides can enhance their stability and bioavailability, making it a valuable component in the design of peptide-based drugs. chemimpex.com The trifluorophenyl group provides a unique spectroscopic signature (¹⁹F NMR) that can be used to study peptide and protein conformation and dynamics.

Furthermore, the development of chemo-enzymatic and biocatalytic routes for the synthesis of this compound highlights its importance in green chemistry. researchgate.netrsc.org These methods offer milder, safer, and more environmentally friendly alternatives to traditional chemical synthesis. researchgate.netrsc.org The use of enzymes such as transaminases and dehydrogenases in the synthesis allows for high enantioselectivity, producing the desired (R)-enantiomer with high purity. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426871 | |

| Record name | (R)-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217601-63-2 | |

| Record name | (R)-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 2,4,5 Trifluorophenylalanine and Its Enantiomers

Chemo-Enzymatic and Biocatalytic Approaches

The integration of biocatalysis into synthetic chemistry offers numerous benefits, including milder reaction conditions and access to transformations that are difficult to achieve with traditional methods. rsc.org Several chemo-enzymatic and biocatalytic strategies have been developed for the synthesis of (R)-2,4,5-Trifluorophenylalanine, often starting from a common aldehyde precursor. rsc.orgresearchgate.net

Reductive Amination, Transamination, Deracemisation, Hydroamination, and Alkene Reduction

A variety of biocatalytic reactions have been successfully employed to produce D-(2,4,5-trifluorophenyl)alanine. rsc.orgresearchgate.net These methods include:

Reductive Amination: The direct conversion of a ketone to an amine using an amine dehydrogenase (AmDH) or an engineered amino acid dehydrogenase (engAADH) presents a powerful tool for chiral amine synthesis. frontiersin.orgresearchgate.net While native AmDHs have shown activity towards various ketones, their application to the synthesis of short-chain chiral amines can be challenging. frontiersin.org

Transamination: This biomimetic process involves the transfer of an amino group from a donor molecule to a keto acid, catalyzed by a transaminase. chempedia.inforesearchgate.net The synthesis of fluorinated phenylalanines has been achieved through transamination reactions using chiral pyridoxamine-like pyridinophane-zinc complexes as enzyme mimics.

Deracemisation: This technique converts a racemic mixture of α-amino acids into a single, optically pure enantiomer. nih.gov One approach involves the use of a D-amino acid oxidase (DAAO) in conjunction with a reducing agent like sodium cyanoborohydride to achieve stereoinversion of the undesired enantiomer. rsc.org This method has been applied to both cyclic and acyclic α-amino acids. rsc.org The deracemization of racemic amino acids can lead to optically pure compounds with yields approaching 100%. researchgate.net However, the racemization rate of amino acids in solution at neutral pH and ambient temperature is typically very slow. acs.org

Hydroamination: The formal D-selective hydroamination of a cinnamic acid derivative to the corresponding D-phenylalanine has been reported as part of a fully biocatalytic process. researchgate.net

Alkene Reduction: The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis. commonorganicchemistry.comorganic-chemistry.org In the context of amino acid synthesis, the asymmetric hydrogenation of enamine intermediates is a key step. nih.gov

A study by Parmeggiani et al. described six chemo-enzymatic routes to D-(2,4,5-trifluorophenyl)alanine, all originating from the same aldehyde precursor. rsc.orgresearchgate.net These routes involved at least one biocatalytic step, achieving the target molecule in 2-5 steps with enantiomeric excesses (ee) up to >99% and isolated yields of 36-62%. rsc.orgresearchgate.net

Whole-Cell Biocatalytic Processes

Whole-cell biocatalysts offer advantages such as cofactor regeneration and improved enzyme stability. A sequential, one-pot process using whole-cell biocatalysts has been developed for the preparative synthesis of the D-2,4,5-trifluorophenylalanine precursor for Sitagliptin (B1680988), achieving a 62% yield. researchgate.net

Engineered Biocatalysts for Asymmetric Synthesis of D-Phenylalanines

The engineering of enzymes has expanded the scope of biocatalysis for the synthesis of non-proteinogenic amino acids. mdpi.com For instance, alanine (B10760859) dehydrogenases and diaminopimelate dehydrogenases have been used for the in vitro production of (R)- and (S)-3-fluoroalanine, respectively. dtu.dkresearchgate.net Engineered formate (B1220265) dehydrogenases can be coupled to these systems for efficient NAD(P)H cofactor regeneration. dtu.dkresearchgate.net

Asymmetric Chemical Synthesis

In addition to biocatalytic methods, several asymmetric chemical strategies have been developed for the synthesis of enantiomerically pure fluorinated phenylalanines.

Chiral Auxiliary-Based Methods (e.g., Schöllkopf Reagent)

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. The Schöllkopf reagent has been utilized in the synthesis of 2,5-difluoro- and 2,4,5-trifluorophenylalanine. researchgate.net Another approach involves the use of chiral nickel Schiff's base complexes derived from (S)-o-(N-benzylprolyl)aminobenzophenone (BBP) as a chiral auxiliary. Alkylation of these complexes with fluorinated aryl chlorides can produce fluorinated phenylalanines with enantioselectivities up to 90%.

Nickel-Catalyzed Enantioselective Hydrogenation of Enamines

The asymmetric hydrogenation of enamine intermediates is a highly effective method for producing chiral amino acids. nih.gov For example, the synthesis of an (R)-2,5-difluorophenylalanine derivative was achieved with >99% ee through the asymmetric hydrogenation of an enamino ester intermediate. nih.govbeilstein-journals.org Nickel-based catalysts have also been explored for enantioselective carbonylation reactions to produce chiral amides, which can be precursors to chiral amino acids. acs.org

Data Tables

Table 1: Chemo-enzymatic routes to D-(2,4,5-trifluorophenyl)alanine. rsc.orgresearchgate.net

| Route | Key Biocatalytic Step(s) | Number of Steps | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Reductive Amination | 2-5 | 36-62 | >99 |

| 2 | Transamination | 2-5 | 36-62 | >99 |

| 3 | Deracemisation | 2-5 | 36-62 | >99 |

| 4 | Hydroamination (formal) | 2-5 | 36-62 | >99 |

| 5 | Alkene Reduction | 2-5 | 36-62 | >99 |

| 6 | Whole-cell biocatalysis | Sequential, one-pot | 62 | Not reported |

Asymmetric Amination via Transaminase Catalysis

The asymmetric synthesis of chiral amines and amino acids using transaminase (TA) biocatalysts represents a powerful and green chemistry approach. These enzymes catalyze the transfer of an amino group from a donor molecule, such as L-alanine or isopropylamine, to a prochiral ketone or keto acid, establishing a new stereocenter with high enantioselectivity.

For the synthesis of this compound, the corresponding keto acid, 3-(2,4,5-trifluorophenyl)pyruvic acid, would serve as the substrate for an (R)-selective transaminase. The enzyme facilitates the stereoselective amination to produce the desired (R)-amino acid. Research on similar substrates, such as the synthesis of drug-like 1-phenylpropan-2-amines, has demonstrated that (R)-selective transaminases can achieve high conversions (88–89%) and excellent enantiomeric excess (>99% ee) mdpi.com.

A primary challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which often lies on the side of the starting ketone scispace.comresearchgate.net. To drive the reaction towards product formation, various strategies are employed. One common method is the use of a large excess of the amino donor. Another effective strategy is the removal of the ketone byproduct. For instance, when L-alanine is the amino donor, the byproduct is pyruvate (B1213749), which can be removed from the reaction by a coupled enzyme system, such as lactate (B86563) dehydrogenase or pyruvate decarboxylase, thereby shifting the equilibrium towards the desired amine product scispace.comresearchgate.net.

In a relevant example, a biocatalytic cascade was developed for the synthesis of D-2,3,5-trifluorophenylalanine (an isomer of the target compound). This system successfully utilized a D-amino acid transaminase (DAAT) in a multi-enzyme cascade to achieve the desired product from the corresponding keto acid with high yield and purity, underscoring the potential of this methodology for producing fluorinated phenylalanine derivatives researchgate.net.

Table 1: Asymmetric Synthesis of Chiral Amines using (R)-Transaminases This table presents representative data for the synthesis of chiral amines from prochiral ketones, illustrating the general effectiveness of the transaminase approach.

| Substrate | Biocatalyst | Amino Donor | Conversion (%) | Enantiomeric Excess (ee %) |

| 1-Phenylpropan-2-one | ArR-TA | Isopropylamine | 89 | >99 |

| 1-(3,4-Dichlorophenyl)propan-2-one | ArR-TA | Isopropylamine | 88 | >99 |

| Acetophenone | ω-TA (whole cell) | L-Alanine | 92.1 | >99 |

Alkylation Reactions with Chiral Ni(II) Complexes for Gram-Scale Production

A highly effective and scalable method for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral nickel(II) complex. This strategy, pioneered by Belokon and later refined by others, utilizes a Ni(II) complex of a Schiff base formed between glycine (B1666218) (or alanine) and a chiral auxiliary, typically derived from (S)- or (R)-proline organic-chemistry.orgresearchgate.netacs.org. The planar Ni(II) complex serves as a chiral template, directing the stereoselective alkylation of the glycine α-carbon.

The general procedure involves the deprotonation of the glycine-Schiff base Ni(II) complex with a suitable base to form a nucleophilic enolate. This enolate is then alkylated with an electrophile, such as 2,4,5-trifluorobenzyl bromide. The bulky chiral ligand on the complex effectively shields one face of the planar enolate, forcing the incoming electrophile to attack from the opposite face, thus inducing high diastereoselectivity rsc.orgresearchgate.net.

Following the alkylation step, the newly formed amino acid is liberated from the complex by acidic hydrolysis. This process breaks down the complex, releasing the target amino acid and allowing for the recovery of the chiral auxiliary rsc.orgresearchgate.net. This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with excellent results researchgate.net.

Table 2: Asymmetric Synthesis of Fluorinated Amino Acids via Alkylation of a Chiral Ni(II) Complex Data is based on the synthesis of fluorinated phenylalanine and valine analogs using the Belokon method.

| Chiral Auxiliary | Electrophile | Base / Solvent | Diastereomeric Excess (de %) | Final Product ee % | Reference |

| (S)-Proline derivative | 2,3,4-Trifluorobenzyl bromide | NaH / DMF | >99 | >99 | rsc.org |

| (S)-Proline derivative | 3,4,5-Trifluorobenzyl bromide | NaH / DMF | >99 | >99 | rsc.org |

| (S)-Proline derivative | 3,3,3-Trifluoro-1-iodo-propane | NaH / DMF | >98 | >94 | researchgate.net |

Stereoselective Preparation from Trifluorobenzyl Bromides and Diethyl Acetamidomalonate

The reaction of a benzyl (B1604629) halide with diethyl acetamidomalonate is a classic route for the synthesis of phenylalanine analogs. In its standard form, this method produces a racemic product. The synthesis proceeds via the deprotonation of diethyl acetamidomalonate with a base like sodium ethoxide to form a malonic ester enolate. This enolate then acts as a nucleophile, attacking 2,4,5-trifluorobenzyl bromide to form a substituted malonate. Subsequent hydrolysis of the ester groups and the acetamido group, followed by decarboxylation upon heating in acidic solution, yields racemic (R,S)-2,4,5-trifluorophenylalanine.

To render this synthesis stereoselective and produce the (R)-enantiomer, two primary strategies can be employed: asymmetric catalysis during the alkylation step or resolution of the final racemic product.

Asymmetric Phase-Transfer Catalysis (PTC): This approach introduces chirality during the key alkylation step. Instead of a simple base, the reaction is performed under phase-transfer conditions using a chiral phase-transfer catalyst, often derived from Cinchona alkaloids rsc.orgresearchgate.netresearchgate.net. The catalyst forms a chiral ion pair with the acetamidomalonate enolate, which then directs the approach of the 2,4,5-trifluorobenzyl bromide, leading to the preferential formation of one enantiomer of the alkylated intermediate. The O'Donnell asymmetric amino acid synthesis, which utilizes a Schiff base of a glycine ester alkylated under chiral PTC conditions, has shown that high enantioselectivities (up to 99% ee) can be achieved with this method organic-chemistry.orgresearchgate.net.

Enzymatic Kinetic Resolution: Alternatively, the racemic N-acetyl-2,4,5-trifluorophenylalanine, an intermediate in the synthesis, can be resolved. This is commonly achieved using an enzyme such as aminoacylase. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer (the natural configuration), leaving the N-acetyl-D-amino acid (which corresponds to the (R)-amino acid in this case) untouched. The resulting mixture of the free L-amino acid and the N-acetyl-D-amino acid can be easily separated due to their different chemical and physical properties. This method is widely used industrially for the production of enantiomerically pure amino acids researchgate.net.

Biochemical and Biological Research Applications of R 2,4,5 Trifluorophenylalanine

Modulation of Peptide and Protein Structure and Function

The incorporation of fluorinated amino acids like (R)-2,4,5-Trifluorophenylalanine into peptides and proteins is a key strategy for modulating their structure and function. This approach has implications for drug design, offering the potential to create new therapeutics by targeting specific enzymes or receptors. chemimpex.com The presence of fluorine can alter various properties, including protein folding, interactions between proteins, and the efficiency of protein synthesis by ribosomes. nih.gov

Effects on Protein Folding and Conformational Control

The introduction of fluorinated amino acids can significantly influence the folding and conformational stability of proteins. chemimpex.com The trifluoromethyl group in this compound can affect the internal interactions within a protein, providing insights into enzyme stability and activity. chemimpex.com The strategic replacement of natural amino acids with fluorinated versions like (S)-pentafluorophenylalanine has been shown to enhance protein stability, a phenomenon referred to as the 'fluoro-stabilization effect'. nih.gov This enhanced stability is crucial for the development of various protein-based biotechnologies. nih.gov

The aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan are involved in both hydrophobic and electrostatic interactions that are critical for protein function and stability. nih.govresearchgate.net Conventional mutagenesis cannot easily distinguish between these contributions. nih.gov However, serial fluorination of these aromatic residues provides a method to specifically alter their electrostatic properties. nih.gov This technique has been validated in vitro and in silico, although its application has been limited to a few experimental systems. nih.gov

| Amino Acid Analog | Effect on Protein | Research Focus |

| (S)-pentafluorophenylalanine | Enhanced stability | Protein-based biotechnologies |

| Fluorinated Tryptophan Analogs | Modulated electrostatic interactions | Protein structure and ligand binding |

Impact on Protein-Protein Interactions

The substitution of hydrogen with fluorine in phenylalanine can modulate protein-protein interactions. nih.gov These interactions are fundamental to many biological processes, and understanding them is key to deciphering cellular function. nih.gov The incorporation of fluorinated amino acids allows researchers to probe these interactions with greater precision. nih.gov For instance, the increased hydrophobicity of fluorinated aromatic amino acids can enhance binding affinity, while their presence can also destabilize cation-π interactions. nih.gov

Aromatic interactions involving phenylalanine are thought to be widespread and play important roles in ligand recognition and protein-protein interactions, both in normal physiological functions and in disease states resulting from clinical mutations. nih.gov The ability to introduce fluorinated phenylalanine analogs into proteins in both bacterial and mammalian cells opens up new avenues for studying biological mechanisms that rely on these aromatic interactions in various structural and cellular contexts. nih.gov

Influence on Ribosomal Translation and Protein Synthesis Research

The process of protein synthesis, or translation, is a fundamental biological process where genetic information encoded in messenger RNA (mRNA) is used to build proteins. This intricate process involves ribosomes, transfer RNA (tRNA), and various protein factors. uiuc.edu The ribosome moves along the mRNA, and for each codon, the corresponding aminoacyl-tRNA is delivered. An aminoacyl-tRNA synthetase ensures that the correct amino acid is attached to its corresponding tRNA.

The incorporation of unnatural amino acids, such as this compound, into proteins can be influenced by and also provide insights into the mechanisms of ribosomal translation. nih.gov The efficiency of protein synthesis can be affected by the presence of such modified amino acids. nih.gov Research in this area also focuses on how ribosomes handle "stalled" situations, for instance, when they encounter a stop codon or a non-stop mRNA, and the roles of various release and recycling factors in rescuing these stalled ribosomes. jefferson.edu

Studies on Catabolic Stability of Peptides and Proteins

A significant advantage of incorporating fluorinated aromatic amino acids into peptides and proteins is the enhancement of their catabolic stability. chemimpex.comnih.gov This increased resistance to degradation is particularly valuable for therapeutic proteins and peptide-based vaccines, as it can prolong their activity in the body. nih.gov The unique properties of this compound make it a candidate for studies aimed at improving the efficacy and reducing the side effects of drugs by enhancing their metabolic stability. chemimpex.comchemimpex.com

Investigation of Alpha-Helix Propensity in Model Peptides

The self-assembly of proteins and peptides into organized secondary structures like alpha-helices is a cornerstone of protein engineering. mdpi.com Researchers have investigated the impact of highly fluorinated amino acids on the propensity to form α-helices. While some fluorinated amino acids have been shown to increase helical stability, others, like (2S,3S)-5,5,5-trifluoroisoleucine, have displayed a lower helical propensity compared to their non-fluorinated counterparts. mdpi.com This highlights the complex interplay between fluorination and peptide secondary structure.

Alteration of Enzymatic Activity through Enhanced Protein Stability

The stability of a protein is often directly linked to its enzymatic activity. nih.gov By incorporating fluorinated aromatic amino acids, it is possible to enhance protein stability, which in turn can alter and often improve enzymatic function. nih.gov This "fluoro-stabilization effect" has been a key driver in the use of compounds like this compound in biotechnological applications. nih.gov The ability to fine-tune enzyme activity through this method opens up possibilities for designing more robust and efficient enzymes for various industrial and therapeutic purposes.

Self-Assembly Features in Amino Acids and Polypeptide Sequences

The self-assembly of amino acids and peptides into ordered supramolecular structures is a fundamental process in biology and materials science, driven by a combination of non-covalent interactions including hydrogen bonding, hydrophobic forces, and π-π stacking. nih.govmdpi.com Phenylalanine-containing peptides, in particular, are well-known for their ability to form robust nanostructures, such as nanotubes and fibrils, largely due to the aromatic stacking of the phenyl rings. nih.govrsc.org The triphenylalanine peptide (FFF), for example, can self-assemble into nanospheres and nanorods. rsc.org

The process is highly dependent on factors like peptide concentration, solvent, and pH, which can influence the ionization state and intermolecular forces. nih.govresearchgate.net The introduction of fluorine atoms onto the phenyl ring of phenylalanine, as in this compound, profoundly modulates these self-assembly properties. The strong electronegativity of fluorine atoms alters the electron distribution of the aromatic ring, influencing its ability to participate in π-π stacking and other non-covalent interactions. This modification can be used to control the morphology and stability of the resulting nanostructures, providing a method to design novel biomaterials with specific properties. mdpi.com The delicate balance between main-chain hydrogen bonding and side-chain aromatic stacking ultimately dictates the final assembled morphology. rsc.org

Enzyme and Receptor Interaction Studies

The unique electronic nature of this compound makes it a crucial building block in the synthesis of compounds designed to interact with specific enzymes and receptors. Its incorporation can enhance binding affinity, selectivity, and metabolic stability. This has made it a key component in the development of several therapeutic agents. nih.gov

Mechanisms of Enzyme Inhibition (e.g., Dipeptidyl Peptidase-4 (DPP-4) Inhibition)

This compound is a cornerstone in the chemical structure of several potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4). nih.gov DPP-4 is a serine protease that plays a critical role in glucose metabolism by breaking down incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.com By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances insulin (B600854) secretion and improves glucose control in patients with type 2 diabetes. mdpi.comnih.gov

The trifluorinated phenyl group of this compound is essential for the high potency and selectivity of these inhibitors. It fits into the S1 pocket of the DPP-4 active site, where it engages in key interactions with amino acid residues. The mechanism of inhibition often involves a mixture of interactions. frontiersin.org For instance, the aromatic ring can form π-π stacking interactions with residues like Phe357, while also engaging in van der Waals forces with multiple other residues such as Tyr662, Tyr547, and Asn710, enhancing the stability of the enzyme-inhibitor complex. frontiersin.org The trifluorophenyl moiety is a key feature in several approved antidiabetic drugs. nih.gov

Table 1: Examples of DPP-4 Inhibitors Synthesized Using this compound

| Inhibitor | Status | Developer/Origin | Reference(s) |

| Sitagliptin (B1680988) | FDA Approved | Merck | nih.govresearchgate.net |

| Evogliptin (B1263388) | Approved in South Korea | Dong-A ST | nih.gov |

| Retagliptin | Under Investigation (Phase III) | Developed as an analogue of Sitagliptin | nih.gov |

Ligand-Receptor Binding Affinity Modulation (e.g., CH/π Interactions)

The binding of a ligand to its receptor is governed by a complex array of intermolecular forces. The incorporation of fluorinated amino acids like this compound can significantly modulate this binding affinity. One important, yet subtle, interaction is the CH/π interaction. nih.gov This occurs between a C-H bond and an electron-rich π-system. The electron-withdrawing fluorine atoms on the phenyl ring of this compound alter the quadrupole moment of the ring, which can strengthen or weaken interactions with C-H groups in the receptor's binding pocket. nih.gov

Engineering of Peptides for Receptor Potency and Selectivity (e.g., Voltage-Gated Sodium Channels)

Engineering peptides to achieve high potency and selectivity for specific receptor subtypes is a major goal in drug discovery. This often involves modifying the peptide's primary sequence with both natural and unnatural amino acids to optimize its interaction with the target. Voltage-gated sodium channels (Navs), which are crucial for the initiation of action potentials in excitable cells, are important therapeutic targets for conditions like chronic pain. nih.govnih.gov

A powerful strategy involves combining site-directed mutagenesis with molecular modeling to understand the structure-activity relationship and guide the design of more potent analogues. For example, research on the spider toxin HNTX-III, an antagonist of the hNav1.7 channel, used alanine (B10760859) scanning mutagenesis and molecular docking to identify key residues involved in binding. nih.gov This knowledge allowed for the engineering of a mutant peptide with a 30-fold improvement in potency and over 1000-fold selectivity against related sodium channel subtypes. nih.gov

The incorporation of this compound into such peptide engineering workflows represents a promising strategy. Substituting a natural phenylalanine with this fluorinated analogue could introduce new, favorable interactions (such as altered π-π or CH/π stacking) within the receptor's voltage-sensor domain or pore domain, thereby enhancing binding affinity and selectivity in a way not achievable with the 20 proteinogenic amino acids. nih.govnih.gov

Biomedical Research Initiatives

Beyond its role in modulating enzyme and receptor activity for metabolic diseases, this compound is being investigated in other critical areas of biomedical research, most notably in the field of neurodegenerative diseases.

Inhibition of Amyloid-Beta Aggregation in Alzheimer's Disease Research

Alzheimer's disease is a progressive neurodegenerative disorder pathologically characterized by the aggregation of amyloid-beta (Aβ) peptides in the brain. researchgate.netnih.gov The self-assembly of Aβ monomers into toxic oligomers and insoluble fibrillar plaques is considered a central event in the disease's progression. researchgate.netresearchgate.net A key interaction driving this aggregation is the π-stacking of phenylalanine residues within the Aβ sequence. winthrop.edu

Consequently, a major therapeutic strategy is the development of small molecules or peptidomimetics that can interfere with this aggregation process. researchgate.netnih.gov Given the critical role of phenylalanine, modified versions of this amino acid are of significant interest. The introduction of this compound is a rational design approach aimed at disrupting the pathological π-stacking interactions. The altered electronic properties of the trifluorinated phenyl ring can prevent the ordered stacking required for fibril formation. Research has shown that inhibitors can stabilize the native, non-aggregation-prone structure of the Aβ monomer by interacting with its key central hydrophobic core. nih.govresearchgate.net By substituting phenylalanine with its trifluorinated counterpart in inhibitor design, it is hypothesized that the aggregation cascade can be effectively arrested.

Table 2: Research Findings on Amyloid-Beta Aggregation Inhibition

| Finding | Implication for this compound | Reference(s) |

| Phenylalanine π-stacking is key to Aβ aggregation. | Molecules with modified phenyl rings can disrupt this interaction. | winthrop.edu |

| Small molecule inhibitors can block Aβ aggregation. | This compound can serve as a building block for these inhibitors. | researchgate.netnih.gov |

| Inhibitors stabilize the Aβ monomer by binding to its central hydrophobic core. | The trifluorophenyl group can enhance binding to this hydrophobic region. | nih.govresearchgate.net |

Compound Reference Table

Development of Beta-Sheet Breaker Peptides

Research into the application of this compound in the development of beta-sheet breaker peptides for neurodegenerative diseases, such as Alzheimer's disease, is an area of emerging interest. However, direct studies incorporating this specific isomer into beta-sheet breaker peptides are not extensively documented in publicly available research. The strategy of using fluorinated amino acids to disrupt the formation of amyloid fibrils, which are characteristic of these diseases, has been explored with closely related compounds.

A notable study in this field investigated the impact of incorporating a different isomer, 3,4,5-trifluorophenylalanine, into a beta-sheet breaker peptide sequence. nih.gov This research provides valuable insights into the potential role that multi-fluorinated phenylalanine derivatives could play in this therapeutic approach. The core concept revolves around designing peptides that can interfere with the aggregation of the amyloid-β (Aβ) peptide, a key event in the pathology of Alzheimer's disease. nih.govnih.gov

The aggregation of Aβ is driven by hydrophobic interactions and the formation of intermolecular hydrogen bonds, which lead to the assembly of β-sheet structures and ultimately insoluble amyloid fibrils. mdpi.com Beta-sheet breaker peptides are designed to bind to Aβ and disrupt this process. nih.govnih.gov The introduction of fluorine atoms into the side chains of amino acids within these peptides can modulate their hydrophobicity and conformational preferences. nih.govmdpi.com

In the study by Loureiro and colleagues, a pentapeptide based on the sequence LVFFD was synthesized, where the phenylalanine at position three was replaced with 3,4,5-trifluorophenylalanine. nih.gov This sequence is derived from the central hydrophobic core of the Aβ peptide itself. nih.gov The rationale is that this modified peptide will recognize and bind to the corresponding region of full-length Aβ but, due to the presence of the fluorinated residue, will be unable to adopt the β-sheet conformation necessary for aggregation. nih.gov

The research demonstrated that the fluorination of key hydrophobic residues in the beta-sheet breaker peptide sequence was effective in preventing the aggregation of the Aβ peptide. nih.gov Specifically, peptides containing fluorinated phenylalanine were shown to significantly delay the aggregation process. nih.gov This inhibitory effect is thought to arise from the strong interactions between the fluorinated amino acid and the hydrophobic residues of the Aβ peptide, which effectively blocks the self-association of Aβ molecules. nih.gov

While these findings are promising for the use of fluorinated phenylalanines in general, further research is required to specifically evaluate the efficacy of incorporating this compound into beta-sheet breaker peptide designs. Such studies would need to determine if the specific substitution pattern of the fluorine atoms on the phenyl ring of the 2,4,5-isomer offers any advantages in terms of binding affinity, stability, or inhibitory activity against Aβ aggregation compared to other isomers.

Interactive Data Table: Effect of Fluorinated Peptides on Aβ₄₂ Aggregation

| Peptide Sequence | Modification | Effect on Aβ₄₂ Aggregation |

| LVFFD | Unmodified | Forms amyloid-like fibrils |

| LVFfFD–PEG | Phenylalanine at position 3 replaced with 3,4,5-trifluorophenylalanine and conjugated to PEG | Delays aggregation of Aβ₄₂ |

| LVfFFD–PEG | Valine at position 1 replaced with 4,4,4-trifluorovaline and conjugated to PEG | Delays aggregation of Aβ₄₂ |

Role of R 2,4,5 Trifluorophenylalanine in Medicinal Chemistry and Drug Discovery

Building Block in Novel Pharmaceutical Synthesis

(R)-2,4,5-Trifluorophenylalanine serves as a critical component in the synthesis of various pharmaceuticals, influencing their efficacy and properties.

Precursor in Antidiabetic Drug Development (e.g., Sitagliptin (B1680988), Retagliptin, Evogliptin)

This fluorinated amino acid is a key precursor in the synthesis of several modern antidiabetic drugs, particularly those in the dipeptidyl peptidase-4 (DPP-4) inhibitor class, also known as "gliptins". nih.gov

Sitagliptin: this compound is a fundamental constituent of sitagliptin, a drug used to lower blood sugar in patients with type 2 diabetes. nih.govrsc.org Sitagliptin was approved by the FDA in October 2006 and works by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones that help regulate blood sugar. nih.gov The potent and orally active DPP-4 inhibitor, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govrsc.orgchemimpex.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, which is the active component of sitagliptin, was developed from a series of beta-amino amides. nih.gov

Retagliptin: This compound is an analogue of sitagliptin and is also under investigation as a DPP-4 inhibitor for treating type-2 diabetes. nih.gov this compound is utilized as a building block in its synthesis. nih.govbeilstein-journals.org Retagliptin has shown efficacy in clinical trials and has been approved in China for blood glucose control in adults with type 2 diabetes. nih.govwikipedia.org

Evogliptin (B1263388): The synthesis of evogliptin, another antidiabetic drug of the DPP-4 inhibitor class, requires this compound. nih.govbeilstein-journals.org Developed by a South Korean pharmaceutical company, evogliptin is approved for use in South Korea. nih.govbeilstein-journals.org Studies have suggested that evogliptin, when used in dual or triple therapies for type 2 diabetes, does not present cardiovascular harm and may offer cardiovascular benefits. nih.govnih.gov

Application in Neurological Disorder Therapeutics

This compound is a valuable building block in the synthesis of novel pharmaceuticals, including those targeting neurological disorders. chemimpex.com The incorporation of fluorinated amino acids like this one can be a strategy in the development of therapeutics for such conditions. For instance, the neurotoxic properties of 2,4,5-trihydroxyphenylalanine, a related compound, have been studied in the context of excitotoxicity in dopaminergic neurons, suggesting the relevance of such structures in neurological research. nih.gov

Design of Peptide-Based Drugs

The unique properties of this compound make it a valuable component in the design of peptide-based drugs. chemimpex.com Its incorporation can enhance the stability and bioavailability of peptides. chemimpex.com The use of its Fmoc-protected form (Fmoc-L-2,4,5-trifluorophenylalanine) is particularly important in solid-phase peptide synthesis, allowing for the creation of complex biomolecules for various therapeutic applications, including the development of inhibitors and modulators for specific biological pathways. chemimpex.com

Enhancing Bioactivity and Metabolic Stability of Fluorinated Pharmaceuticals

The introduction of fluorine into drug molecules can significantly alter their properties. Fluorinated amino acids like this compound are explored for their potential to create pharmaceuticals with enhanced metabolic stability and bioactivity. chemimpex.com The presence of the trifluoromethyl group can protect a molecule from metabolic degradation, as seen in studies of other compounds where this group provided a "global metabolic protective effect". nih.gov This enhanced stability is a desirable characteristic in drug design, potentially leading to improved efficacy and reduced side effects. chemimpex.com The incorporation of fluorinated aromatic amino acids into proteins can also increase their stability against breakdown by enzymes. nih.gov

Development of Diagnostic Imaging Agents

The unique properties of fluorinated compounds also lend themselves to applications in medical diagnostics.

Application in Positron Emission Tomography (PET) Probes

This compound and its derivatives have potential applications in the development of imaging agents for medical diagnostics, which could improve the accuracy of disease detection. chemimpex.comchemimpex.com Specifically, the fluorine atoms can be leveraged in imaging studies like Positron Emission Tomography (PET). chemimpex.com PET is a powerful imaging technique that utilizes radiotracers to visualize and measure various metabolic processes in the body. The development of novel PET probes is an active area of research, with a focus on creating tracers with high selectivity and stability for imaging specific biological targets, such as the translocator protein (TSPO) in the context of neuroinflammation. nih.govmdpi.com While direct application of this compound as a PET probe is still under investigation, the synthesis of other fluorinated phenylalanines, such as 3-l- and 3-d-[18F]Fluorophenylalanines, as PET tracers for tumor imaging highlights the potential of this class of compounds in diagnostic applications. nih.gov

Advanced Analytical and Computational Methodologies in R 2,4,5 Trifluorophenylalanine Research

Spectroscopic Techniques

Spectroscopic methods are fundamental to understanding the behavior of (R)-2,4,5-Trifluorophenylalanine at an atomic level. The presence of fluorine is particularly advantageous for Nuclear Magnetic Resonance (NMR) studies.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Structural Probing

Fluorine-19 NMR spectroscopy stands out as a powerful tool for investigating molecules containing this compound. The ¹⁹F nucleus possesses favorable properties for NMR, including a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity. andrews.edu A key advantage of ¹⁹F NMR is its expansive chemical shift range, which is significantly wider than that of proton (¹H) NMR, minimizing signal overlap and enhancing resolution. andrews.edunih.gov

When this compound is incorporated into a peptide or protein, the three fluorine atoms on the phenyl ring serve as sensitive reporters. Their chemical shifts are highly responsive to changes in the local microenvironment, providing detailed insights into:

Protein Folding and Conformation: Changes in protein structure alter the electronic environment around the fluorine nuclei, leading to measurable shifts in their resonance frequencies.

Ligand Binding: The binding of a ligand to a protein containing this amino acid can perturb the ¹⁹F signals, allowing for the characterization of binding events and affinity. nih.gov

Molecular Dynamics: ¹⁹F NMR relaxation experiments can be used to study the dynamics of the phenyl ring and the surrounding protein backbone on a wide range of timescales. mpg.de

The trifluorinated substitution pattern results in distinct signals for each fluorine atom, which can be assigned using two-dimensional NMR experiments or selective decoupling techniques. mpg.de The observed spin-spin coupling constants (J-couplings) between fluorine atoms (¹⁹F-¹⁹F) and between fluorine and hydrogen atoms (¹⁹F-¹H) provide additional structural constraints for defining molecular geometry. andrews.edunih.gov

Application in Simultaneous Ligand and Receptor Tracking via NMR

A novel and powerful application of incorporating fluorinated amino acids like this compound is the ability to simultaneously monitor both a ligand and its receptor during their interaction. This is achieved by distinctly labeling the ligand and the receptor with different fluorinated probes. nih.gov

In a notable study, a high-affinity apelin analogue was synthesized with a 2,4,5-trifluorophenylalanine residue, while its target, the apelin receptor (AR), was prepared with biosynthetic incorporation of fluorotryptophan. nih.gov This dual-labeling strategy created distinct ¹⁹F NMR spectroscopic windows for the ligand and the receptor. The key advantages of this approach include:

Unambiguous Tracking: Because the ¹⁹F chemical shifts for the trifluorophenylalanine on the ligand and the fluorotryptophan on the receptor are in different spectral regions, both molecules can be observed simultaneously and without signal overlap in a simple one-dimensional ¹⁹F NMR experiment. nih.gov

Site-Specific Information: Perturbations in the chemical shifts of specific fluorine atoms upon binding reveal detailed, site-specific information about the binding interface and any conformational changes that occur in both the ligand and the receptor. nih.gov

Orientational Preference: The differential perturbation of the signals from the 2, 4, and 5-position fluorines on the ligand can indicate a preferred orientation of the ligand in the receptor's binding pocket. nih.gov

This methodology offers a highly sensitive and relatively rapid means to dissect complex ligand-receptor interactions at an atomic level, providing insights that are crucial for drug design and understanding GPCR signaling. nih.gov

Chromatographic and Mass Spectrometric Analyses

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the purification, identification, and chiral analysis of this compound and its derivatives.

High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile molecules like amino acids. The process involves two main stages:

HPLC Separation: The sample containing this compound is injected into an HPLC system. It passes through a column packed with a stationary phase (commonly a C18-modified silica (B1680970) for reversed-phase chromatography). A liquid mobile phase is pumped through the column, and based on the analyte's affinity for the stationary versus the mobile phase, it is separated from other components in the mixture. researchgate.netbeilstein-journals.org

ESI-MS Detection: As the separated components elute from the HPLC column, they enter the ESI source of the mass spectrometer. ESI generates charged droplets that evaporate, producing gas-phase ions of the analyte (e.g., the protonated molecule [M+H]⁺). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly accurate molecular weight information for confident identification. researchgate.netbeilstein-journals.org

This technique is invaluable for verifying the successful synthesis of this compound-containing peptides and for monitoring their purity. Tandem mass spectrometry (MS/MS) can further be used to fragment the peptide ions, yielding sequence information and confirming the position of the fluorinated residue.

Chiral Determination via Precolumn Derivatization (e.g., using FDAA, S-NIFE, OPA-IBLC, PPZ)

Determining the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in only one enantiomer. A common and effective method for chiral analysis is precolumn derivatization followed by reversed-phase HPLC. nih.govnih.gov This indirect approach involves reacting the amino acid racemate with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard (achiral) HPLC column. nih.govsigmaaldrich.com

Several CDAs are employed for this purpose:

FDAA (Marfey's Reagent): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (or the corresponding D-isomer) reacts with the primary amine of the amino acid. nih.gov FDAA is widely used and generally provides high enantioselectivity, meaning it produces diastereomers that are well-resolved by HPLC. nih.govnih.gov

S-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester is another effective CDA. In some cases, particularly for aromatic amino acids, S-NIFE derivatives may offer better resolution than FDAA derivatives. nih.gov

OPA-IBLC: This combination involves o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC). The reaction forms fluorescent isoindole derivatives, allowing for highly sensitive detection. andrews.edunih.gov This method is rapid, with derivatization often complete in minutes at room temperature. nih.gov

PPZ: While less commonly detailed in comparative studies, reagents like piperazine-2,3-dione (PPZ) derivatives can also be used for creating diastereomers for chiral separation.

The general procedure involves reacting the amino acid sample with the CDA under basic conditions, quenching the reaction, and then analyzing the resulting mixture by HPLC with UV or fluorescence detection. nih.gov The elution order of the diastereomers corresponding to the D- and L-amino acids allows for the determination of the enantiomeric composition.

Table 1: Comparison of Common Chiral Derivatizing Agents (CDAs)

| CDA | Full Name | Reaction Principle | Typical Advantages | Detection Method |

|---|---|---|---|---|

| FDAA | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | Nucleophilic aromatic substitution with the amino group. | High enantioselectivity for many amino acids. nih.govnih.gov | UV |

| S-NIFE | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | Forms a urethane (B1682113) linkage with the amino group. | Good resolution for aromatic amino acids. nih.gov | UV |

| OPA-IBLC | o-Phthalaldehyde / N-isobutyryl-L-cysteine | Forms fluorescent isoindole diastereomers. | High sensitivity, rapid reaction at room temperature. andrews.edunih.gov | Fluorescence |

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for rationalizing experimental findings and predicting the behavior of this compound at a molecular level. These in silico approaches complement experimental data by providing insights into structure, dynamics, and energetics that can be difficult to obtain otherwise. beilstein-journals.org

Molecular modeling techniques applied to this amino acid include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to study the intrinsic properties of the molecule, such as its geometry, electrostatic potential, and the effect of fluorination on the aromatic system's electron density. mpg.de These calculations are crucial for interpreting NMR and infrared spectra.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of a peptide or protein containing this compound over time. nih.govmdpi.com By simulating the motions of all atoms in the system (including solvent), MD can reveal:

Conformational Preferences: The preferred dihedral angles (phi, psi, chi) of the amino acid residue within a peptide chain. acs.org

Solvent Interactions: The role of water or other solvent molecules in mediating the structure and interactions of the fluorinated side chain. acs.org

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a peptide containing this compound) when bound to its receptor. Docking algorithms score different binding poses based on intermolecular forces, helping to identify key interactions like hydrogen bonds or hydrophobic contacts that stabilize the complex.

These computational studies have shown that side-chain fluorination significantly alters the electrostatic and hydrophobic properties of the phenylalanine residue, which can in turn influence peptide conformation, protein stability, and ligand-receptor binding affinity. mpg.debeilstein-journals.org

Semi-Empirical Molecular Orbital Calculations (e.g., MOPAC) for Structure-Activity Relationships

Semi-empirical molecular orbital calculations serve as a computationally efficient method to investigate the electronic structure and properties of molecules, making them valuable for establishing structure-activity relationships (SAR). Programs like MOPAC (Molecular Orbital Package) utilize approximations derived from experimental data to simplify quantum mechanical calculations, allowing for the rapid analysis of large sets of compounds.

While specific MOPAC-based SAR studies on this compound are not extensively detailed in the literature, the principles of this methodology are broadly applicable. Such calculations can determine key electronic descriptors, including molecular orbital energies (e.g., HOMO and LUMO), charge distributions, and dipole moments. These descriptors are then correlated with biological activity to build predictive QSAR (Quantitative Structure-Activity Relationship) models. For instance, in studies of related compounds like 2,4,5-ring substituted phenylisopropylamines, molecular orbital methods such as CNDO/2 have been used to correlate Highest Occupied Molecular Orbital (HOMO) energies with biological potency, demonstrating the utility of these approaches in understanding how electronic structure influences function. For this compound, MOPAC could be employed to model how the trifluorinated phenyl ring affects the molecule's electronic properties and, consequently, its binding affinity to target enzymes like dipeptidyl peptidase-4 (DPP-4).

Theoretical Approaches for Catalyst Design

The asymmetric synthesis of this compound is paramount for its use in pharmaceuticals like the antidiabetic drug sitagliptin (B1680988). rsc.orgpolimi.it Theoretical and computational approaches are instrumental in designing and optimizing catalysts for this purpose, particularly for achieving high enantioselectivity. nih.govresearchgate.net

Computational modeling plays a crucial role in the directed evolution and engineering of enzymes used in the biocatalytic synthesis of sitagliptin precursors. For example, an R-selective transaminase (TA) from Arthrobacter sp. was extensively engineered through computational modeling and iterative evolution to become a highly active variant for producing sitagliptin, which incorporates the this compound backbone. nih.gov This process involves creating models of the enzyme's active site with the substrate docked, allowing researchers to identify key residues for mutation to improve substrate binding, catalytic efficiency, and stereoselectivity. researchgate.net

Beyond biocatalysis, theoretical methods aid in the design of chiral chemical catalysts. monash.edunih.govfit.edu This can involve creating mathematical models that correlate catalyst structure with enantioselectivity. By systematically varying ligand substituents and analyzing the resulting stereochemical outcomes, researchers can build three-dimensional models that predict the optimal catalyst structure for a desired transformation, accelerating the development of efficient synthetic methods. nih.gov

Computational Tools in Biocatalytic Retrosynthesis

Biocatalytic retrosynthesis is a powerful strategy for designing sustainable and efficient routes to high-value chemicals by incorporating enzymatic steps. rsc.org Computational tools like RetroBioCat are at the forefront of this field, enabling the automated design of biocatalytic cascades. rsc.org These tools use a database of known enzymatic reactions to work backward from a target molecule, like this compound (D-2,4,5-trifluorophenylalanine), to identify potential starting materials and the enzymatic transformations that connect them. rsc.orgpolimi.it

For this compound, a key precursor for sitagliptin, several chemo-enzymatic routes have been designed using this approach. rsc.orgpolimi.it These routes often start from a common precursor, 2,4,5-trifluorobenzaldehyde, and employ various biocatalytic steps to achieve the target molecule with high enantiomeric excess (>99% ee). polimi.it The integration of computational planning allows for the exploration of diverse and novel synthetic pathways that might be overlooked in traditional chemical synthesis planning. rsc.org

| Route Type | Key Biocatalytic Step | Enzyme(s) Used | Starting Substrate for Biocatalysis | Reported Yield / Conversion |

|---|---|---|---|---|

| Reductive Amination | Asymmetric reductive amination of a keto acid | D-amino acid dehydrogenase (DAADH) / Glucose dehydrogenase (GDH) | 2-oxo-3-(2,4,5-trifluorophenyl)propanoic acid (5) | 81% isolated yield |

| Transamination | Asymmetric transamination of a keto acid | D-amino acid transaminase (DAAT) | 2-oxo-3-(2,4,5-trifluorophenyl)propanoic acid (5) | 75% isolated yield |

| Deracemisation | Oxidation of L-enantiomer and reduction of resulting keto acid | L-amino acid dehydrogenase (LAAD) + DAADH/GDH | DL-2,4,5-trifluorophenylalanine (DL-2) | Up to 98% ee |

| Hydroamination | Formal D-selective hydroamination of a cinnamic acid derivative | Phenylalanine ammonia (B1221849) lyase (PAL) mediated hydroamination followed by transamination | (E)-2,4,5-trifluorocinnamic acid (6) | 62% isolated yield (for two-step cascade) |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound and peptides containing this amino acid, MD simulations provide critical insights into their conformational preferences, flexibility, and interactions with their environment, such as solvent molecules or protein binding pockets. nih.govdtic.mil

A significant challenge in simulating fluorinated amino acids is the need for accurate force fields—the set of parameters used to describe the potential energy of the system. Recently, force field parameters for fluorinated aromatic amino acids have been specifically developed and validated for use with common force fields like AMBER. biorxiv.org These parameters are derived from high-level quantum mechanical calculations and are validated by comparing simulation results with experimental data, such as NMR relaxation rates. biorxiv.org

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Force Field Parametrization | Development of accurate parameters (charges, bond, angle, torsion terms) for fluorinated residues. biorxiv.org | Enables realistic modeling of the unique electronic and steric effects of the trifluorophenyl group. |

| Conformational Sampling | Exploring the possible shapes (conformations) a molecule can adopt in solution. nih.gov | Identifies preferred backbone (Φ, Ψ) angles and side-chain orientations, which are key to biological activity. |

| Solvation Effects | Modeling the explicit interaction between the peptide and surrounding water molecules. | Crucial for understanding the hydrophobic and electrostatic interactions that drive folding and binding. |

| Structural Validation | Comparing simulation data (e.g., distances, angles, relaxation rates) with experimental results from NMR or FTIR. nih.govbiorxiv.org | Ensures the computational model accurately reflects the behavior of the real molecule. |

Modeling of Supramolecular Assembly and Ion Transport

The incorporation of fluorinated amino acids like this compound can profoundly influence the self-assembly properties of peptides, leading to the formation of ordered supramolecular structures such as fibrils, nanotubes, and hydrogels. nih.govresearchgate.net Computational modeling is essential for understanding the molecular driving forces behind these assembly processes.

Fluorination significantly alters intermolecular interactions. The highly hydrophobic and lipophobic nature of the fluorinated side chain can promote "fluorous" interactions, while the electron-withdrawing fluorine atoms modify the aromatic ring's ability to participate in π-π stacking interactions. nih.gov Modeling studies, often using molecular dynamics, can simulate the aggregation of multiple peptide molecules to reveal how these forces guide the formation of specific architectures. nih.gov For example, research on Fmoc-protected pentafluorophenylalanine has shown that fluorous and π–π interactions are the primary determinants for its rapid self-assembly into fibrillar structures that form rigid hydrogels. nih.gov

These computational models can elucidate the geometry of the assembled state, such as the formation of antiparallel β-sheet layers stabilized by hydrogen bonds, and how these layers stack upon one another through side-chain interactions. While the focus has been primarily on the structural aspects of self-assembly, the resulting nanomaterials could have potential applications in areas like ion transport if the assembled structures form defined channels with appropriate electrostatic properties. Modeling would be a key tool to investigate and design such functionalities.

Q & A

Basic: What are the common synthetic routes for (R)-2,4,5-Trifluorophenylalanine?

Answer:

this compound is synthesized via asymmetric catalytic hydrogenation or enzymatic resolution. Key steps include:

- Chiral Pool Synthesis : Starting from L-phenylalanine derivatives, fluorine atoms are introduced via electrophilic aromatic substitution using fluorinating agents like Selectfluor®. Regioselectivity at the 2,4,5-positions is controlled by directing groups (e.g., nitro or amino groups) .

- Asymmetric Hydrogenation : Prochiral trifluorophenyl acrylate derivatives are hydrogenated using chiral catalysts (e.g., Rhodium with DuPHOS ligands) to achieve high enantiomeric excess (ee >95%) .

- Enzymatic Resolution : Racemic mixtures are resolved using acylases or lipases to isolate the (R)-enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.